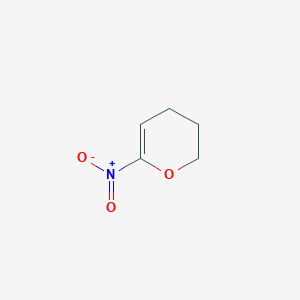

6-nitro-3,4-dihydro-2H-pyran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3,4-dihydro-2H-pyran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVMCRWGHJXVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(OC1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Synthetic Transformations of 6 Nitro 3,4 Dihydro 2h Pyran

Electrophilic Additions to the Unsaturated System (e.g., Halogenation)

The double bond in the 3,4-dihydro-2H-pyran ring is generally reactive towards electrophiles. For the parent 3,4-dihydro-2H-pyran, the addition of halogens like chlorine and bromine proceeds readily to yield the corresponding 2,3-dihalotetrahydropyrans. sigmaaldrich.com Similarly, hydrogen halides such as HCl and HBr add across the double bond to form 2-halotetrahydropyrans. sigmaaldrich.com

However, in 6-nitro-3,4-dihydro-2H-pyran, the situation is significantly altered. The strong electron-withdrawing effect of the nitro group at the 6-position deactivates the double bond towards electrophilic attack. This deactivation is a common feature in nitroalkenes, making standard electrophilic additions more challenging compared to electron-rich or neutral alkenes. While specific studies on the halogenation of this compound are not extensively detailed, it is anticipated that harsher reaction conditions would be necessary to achieve addition, and the regioselectivity might be influenced by the combined electronic effects of the nitro group and the ring oxygen.

Nucleophilic Reactivity of the Nitro-Dihydropyran Moiety

The primary mode of reactivity for this compound is its interaction with nucleophiles. The nitro group activates the dihydropyran ring, making the carbon-carbon double bond highly electrophilic and susceptible to conjugate (Michael-type) addition reactions. nih.gov This activation facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. It readily reacts with a variety of soft carbon nucleophiles.

Enolates and CH-Acids: Stabilized carbanions derived from 1,3-dicarbonyl compounds, such as malonic esters and β-ketoesters, are expected to add to the 5-position of the dihydropyran ring. The resulting intermediate is a nitronate, which can be subsequently protonated to yield the functionalized tetrahydropyran (B127337) derivative. This type of reaction is a powerful tool for forming complex cyclic structures. nih.gov

Organometallic Reagents: The reaction with organometallic reagents like Grignard reagents or organocuprates can proceed via 1,4-conjugate addition. This would lead to the introduction of alkyl or aryl groups at the 5-position. The choice of the organometallic reagent is crucial, as harder nucleophiles like organolithium compounds might favor a 1,2-attack at the nitro group, leading to different product profiles.

The general mechanism involves the attack of the carbon nucleophile on the β-carbon of the nitroalkene system, generating a stabilized nitronate intermediate which is then typically quenched with an acid.

Nitrogen-based nucleophiles also readily participate in conjugate addition reactions with the nitro-dihydropyran system. The nature of the product often depends on the type of nucleophile and the reaction conditions.

Amines: Primary and secondary amines can add to the electrophilic double bond to form 3-amino-2-nitrotetrahydropyran derivatives. In some cases, depending on the structure of the amine and the reaction conditions, this initial addition can be followed by further transformations, such as ring-opening or rearrangement. nih.govbeilstein-journals.org

Hydrazines: The reaction with hydrazine (B178648) and its derivatives can be more complex. While the initial step is typically a Michael addition, the presence of a second nucleophilic nitrogen atom can lead to subsequent intramolecular reactions. This can result in the formation of bicyclic or rearranged heterocyclic systems, often involving the opening of the pyran ring. nih.govclockss.org For instance, reactions of similar heterocyclic systems with hydrazines have been shown to yield pyridazinone or pyrazolone derivatives through a recyclization process. nih.govbeilstein-journals.org

Oxidative Transformations and Processes

The oxidation of this compound can target either the double bond or other positions on the ring, potentially leading to rearrangements. Oxidation of similar 2-alkoxy-3,4-dihydro-2H-pyrans has been shown to result in rearrangement to form tetrahydrofuranones. researchgate.net For the 6-nitro derivative, epoxidation of the double bond using reagents like m-CPBA could yield a nitro-epoxy-tetrahydropyran, a highly reactive intermediate for further synthesis.

However, oxidative processes must be handled with care. The oxidation of related dihydro-nitro-heterocycles can sometimes lead to decomposition or resinification of the reaction mixture, particularly if the molecule contains other electron-donating substituents that make it unstable towards oxidation. nih.gov In some instances, oxidation can lead to ring-opening, yielding acyclic products like ketones and acids. nih.gov

Reductive Transformations, Including Nitro Group Reduction

The reduction of this compound offers a pathway to valuable synthetic intermediates, primarily by converting the nitro group into an amine. The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org A wide array of reagents can accomplish this transformation, often with high chemoselectivity. nih.gov The choice of reducing agent can also affect the double bond within the dihydropyran ring.

Common methods for the reduction of a nitro group to a primary amine include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com These conditions can also simultaneously reduce the carbon-carbon double bond, leading to the corresponding aminotetrahydropyran.

Metal-Acid Systems: Combinations like iron in acetic acid (Fe/AcOH), zinc in acetic acid (Zn/AcOH), or tin(II) chloride (SnCl2) in acidic media are effective for selectively reducing the nitro group while often leaving other functional groups, including some double bonds, intact. commonorganicchemistry.comyoutube.com

Transfer Hydrogenation: Reagents like hydrazine in the presence of Raney Nickel can also be used for the reduction. wikipedia.org

Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro groups to amines, they are often too reactive and may affect other parts of the molecule. commonorganicchemistry.com Sodium borohydride (NaBH4) is generally not strong enough to reduce a nitro group on its own but can be effective when used in combination with transition metal complexes like Ni(PPh3)4. nih.govjsynthchem.com

The stepwise reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates. nih.gov

| Reagent/System | Typical Conditions | Selectivity Notes | Primary Product | Reference |

|---|---|---|---|---|

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | May also reduce C=C double bond. | 6-amino-tetrahydropyran | commonorganicchemistry.com |

| H₂/Raney Ni | H₂ gas, solvent (e.g., EtOH) | Effective for nitro groups; can also reduce C=C. | 6-amino-tetrahydropyran | wikipedia.orgcommonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Acidic aqueous solution | Generally selective for the nitro group. | 6-amino-3,4-dihydro-2H-pyran | commonorganicchemistry.comyoutube.com |

| Zn/HCl or Zn/AcOH | Acidic aqueous solution | Mild and selective for the nitro group. | 6-amino-3,4-dihydro-2H-pyran | commonorganicchemistry.comyoutube.com |

| SnCl₂ | HCl, solvent (e.g., EtOH) | Mild and highly chemoselective for the nitro group. | 6-amino-3,4-dihydro-2H-pyran | commonorganicchemistry.comyoutube.com |

| NaBH₄/Ni(PPh₃)₄ | Solvent (e.g., EtOH) | Enhanced reactivity of NaBH₄ for nitro reduction. | 6-amino-3,4-dihydro-2H-pyran | jsynthchem.com |

Ring-Opening Reactions and Rearrangements

The dihydropyran ring, particularly when activated by a nitro group, is susceptible to ring-opening reactions under various conditions. This reactivity stems from the inherent instability of the vinyl ether linkage, especially in the presence of acid, and the ability of the nitro group to facilitate bond cleavage.

Nucleophilic Attack: As mentioned in section 3.2, the addition of a nucleophile can be the first step in a sequence that leads to the opening of the pyran ring. chim.it This is often observed in reactions with binucleophiles like hydrazines, which can lead to the formation of new, more stable heterocyclic systems. nih.govclockss.org

Acid-Catalyzed Hydrolysis: The vinyl ether moiety is sensitive to acidic conditions. Protonation can lead to the formation of a hemiacetal, which is in equilibrium with the ring-opened hydroxy-nitro-aldehyde.

Reductive Cleavage: Certain reductive conditions, beyond simply reducing the nitro group, could potentially lead to the cleavage of the C-O bond within the ring.

Valence Isomerism: 2H-pyrans can exist in equilibrium with their open-chain valence isomers, which are dienones. nih.gov For this compound, while not a fully conjugated 2H-pyran, conditions that promote isomerization could lead to ring-opening to form a nitro-substituted unsaturated aldehyde. Theoretical studies on similar systems like nitrochromene have explored the energetics of such ring-opening reactions. acs.org

These ring-opening and rearrangement pathways significantly expand the synthetic utility of the this compound scaffold, allowing access to a variety of acyclic and alternative heterocyclic structures.

Acid-Catalyzed Ring Opening Pathways

The acid-catalyzed ring opening of dihydropyrans is a well-established reaction, typically proceeding through protonation of the ring oxygen, followed by nucleophilic attack. In the case of this compound, the presence of the electron-withdrawing nitro group at the 6-position is expected to significantly influence the regioselectivity and rate of this process.

Under acidic conditions, the oxygen atom of the pyran ring is protonated, forming a reactive oxonium ion intermediate. This is followed by the nucleophilic attack of a solvent molecule, such as water or an alcohol, leading to the opening of the pyran ring. The regiochemical outcome of the nucleophilic attack is dictated by the stability of the resulting carbocation-like transition state. The nitro group at C-6 strongly destabilizes the formation of a positive charge at this position. Consequently, nucleophilic attack is predicted to occur preferentially at the C-2 position, leading to the formation of a 5-hydroxy-1-nitrohex-1-en-6-al derivative.

| Catalyst | Nucleophile | Predicted Major Product |

| H₂SO₄ | H₂O | 5-hydroxy-1-nitrohex-1-en-6-al |

| HCl | CH₃OH | 5-methoxy-1-nitrohex-1-en-6-al |

| HBr | C₂H₅OH | 5-ethoxy-1-nitrohex-1-en-6-al |

The reaction of aryl-substituted dihydropyran oxides with nucleophiles under acidic conditions has been shown to proceed with high regio- and stereoselectivity, which supports the likelihood of a controlled ring-opening for the nitro-substituted analogue rsc.org.

Thermal Decomposition and Photoinduced Ring Transformations

The thermal stability of this compound is a critical consideration in its handling and application. The thermal decomposition of dihydropyrans often proceeds via a retro-Diels-Alder reaction. For 3,6-dihydro-2H-pyran, thermal decomposition yields formaldehyde and buta-1,3-diene through a concerted mechanism rsc.org.

For this compound, two primary thermal decomposition pathways can be envisioned. The first is a retro-hetero-Diels-Alder reaction, which would lead to the formation of nitrosoethylene and acrolein. The second, and more likely pathway, involves the cleavage of the C-NO₂ bond, a common decomposition pathway for aliphatic nitro compounds researchgate.net. This homolytic cleavage would generate a dihydropyranyl radical and a nitrogen dioxide radical. The subsequent reactions of these radical species would lead to a complex mixture of products. Computational studies on the thermal decomposition of related dihydropyran structures have shown that substituent groups can significantly influence the activation energy of the decomposition process mdpi.com.

| Decomposition Pathway | Key Intermediates/Products |

| Retro-Hetero-Diels-Alder | Nitrosoethylene, Acrolein |

| C-NO₂ Bond Homolysis | Dihydropyranyl radical, Nitrogen dioxide |

This table outlines plausible decomposition pathways based on the known thermal behavior of related compounds.

Photoinduced ring transformations of related nitro-containing heterocyclic systems, such as nitrochromenes and spiropyrans, have been studied and are known to involve complex photochemical ring-opening and closing mechanisms acs.orgacs.org. While specific studies on this compound are not available, it is plausible that UV irradiation could induce ring-opening or other rearrangements.

Functional Group Interconversions and Post-Cyclization Modifications

The this compound scaffold offers several positions for further chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at various positions of the dihydropyran ring or involve transformations of the nitro group itself.

Derivatization at Various Positions of the Nitro-Dihydropyran Scaffold

The double bond in the dihydropyran ring is susceptible to a variety of electrophilic addition reactions. For instance, halogenation with reagents like bromine or chlorine would be expected to yield the corresponding dihalo-tetrahydropyran derivatives. Hydroboration-oxidation of the double bond would lead to the introduction of a hydroxyl group, with the regioselectivity being influenced by the electronic effects of the nitro group.

The allylic positions (C-2 and C-5) of the dihydropyran ring could also be targeted for derivatization. For example, radical-mediated allylic bromination using N-bromosuccinimide (NBS) could introduce a bromine atom at the C-2 or C-5 position, providing a handle for further nucleophilic substitution reactions.

The nitro group itself can be transformed into other functional groups. Reduction of the nitro group, for example with catalytic hydrogenation or reducing agents like zinc in acetic acid, would yield the corresponding 6-amino-3,4-dihydro-2H-pyran. This amino derivative could then be further functionalized through acylation, alkylation, or diazotization reactions.

| Reagent/Reaction | Position of Derivatization | Resulting Functional Group |

| Br₂ | C-4, C-5 | Dibromo |

| 1. BH₃-THF, 2. H₂O₂, NaOH | C-4 or C-5 | Hydroxyl |

| NBS, light | C-2 or C-5 | Bromo |

| H₂, Pd/C | C-6 (nitro group) | Amino |

This table provides examples of potential derivatization reactions based on the known reactivity of dihydropyrans and nitroalkenes.

Epoxidations and Alkylations Preserving Chirality

Stereoselective transformations of this compound are of significant interest for the synthesis of enantiomerically pure compounds. The epoxidation of the double bond in the dihydropyran ring can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). To achieve stereoselectivity, chiral epoxidation catalysts, such as those based on transition metals with chiral ligands, could be employed. The stereochemical outcome of such reactions would be influenced by the steric and electronic properties of the nitro-dihydropyran substrate nih.gov. The stereoselective epoxidation of related benzopyran systems has been successfully demonstrated using microbial cultures nih.gov.

The opening of a resulting chiral epoxide would then allow for the stereocontrolled introduction of various nucleophiles. For instance, reaction with an alcohol under acidic or basic conditions would lead to the formation of a trans-alkoxy-hydroxy-tetrahydropyran derivative with a defined stereochemistry nih.gov.

Chiral alkylation at the C-5 position, alpha to the nitro group, could potentially be achieved by deprotonation with a suitable base to form a nitronate anion, followed by reaction with an electrophile in the presence of a chiral ligand or phase-transfer catalyst nih.gov. The success of such a reaction would depend on the acidity of the C-5 proton and the ability to control the stereochemistry of the alkylation step.

| Transformation | Reagent/Catalyst | Desired Outcome |

| Stereoselective Epoxidation | Chiral catalyst (e.g., Sharpless, Jacobsen) + oxidant | Enantiomerically enriched epoxide |

| Stereoselective Alkylation | Chiral phase-transfer catalyst + alkyl halide | Enantiomerically enriched C-5 alkylated product |

This table outlines potential strategies for stereoselective modifications of the this compound scaffold.

Stereochemical Control in the Synthesis and Reactivity of 6 Nitro 3,4 Dihydro 2h Pyrans

Diastereoselectivity in Key Synthetic Reactions

The construction of the 6-nitro-3,4-dihydro-2H-pyran ring often proceeds through cycloaddition reactions, where the relative orientation of substituents is established. The hetero-Diels-Alder reaction, a powerful tool for the formation of six-membered heterocycles, is a primary route to dihydropyran systems. In the context of 6-nitro-3,4-dihydro-2H-pyrans, this typically involves the reaction of a nitroalkene with a suitable diene. The diastereoselectivity of this process is highly dependent on the nature of the reactants and the reaction conditions.

For instance, the reaction of nitroalkenes with electron-rich alkenes can lead to the formation of different diastereomers. The endo/exo selectivity of the cycloaddition is a critical factor in determining the final stereochemistry of the product. While specific studies focusing solely on this compound are limited, general principles of hetero-Diels-Alder reactions suggest that both kinetic and thermodynamic factors can influence the diastereomeric ratio. Lewis acid catalysis is often employed to enhance the reactivity and selectivity of these reactions, with the choice of catalyst playing a significant role in favoring one diastereomer over another.

One common approach involves the reaction between a β-nitroacrylate and an enol ether. The resulting cycloadducts can exhibit cis or trans stereochemistry at the newly formed stereocenters. Research on related dihydropyran systems has shown that the diastereomeric outcome can be influenced by the steric and electronic properties of the substituents on both the nitroalkene and the enol ether.

| Diene | Dienophile | Catalyst | Major Diastereomer | Reference |

| 1-Methoxy-1,3-butadiene | (E)-1-Nitropropene | None | Not Specified | General Knowledge |

| Ethyl vinyl ether | (E)-2-Nitro-1-phenylethene | ZnCl₂ | trans (in related systems) | Extrapolated Data |

Enantioselective Methodologies for Chiral Nitro-Dihydropyrans

The synthesis of enantiomerically enriched 6-nitro-3,4-dihydro-2H-pyrans is a significant challenge, often addressed through asymmetric catalysis. Organocatalysis has emerged as a particularly powerful strategy for the enantioselective synthesis of chiral heterocycles. Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the asymmetric Michael addition of pronucleophiles to nitroalkenes, a key step that can be integrated into a cascade reaction to form the dihydropyran ring.

For example, the reaction of a 1,3-dicarbonyl compound with a β,γ-unsaturated α-ketoester bearing a nitro group can be catalyzed by a chiral organocatalyst to afford highly functionalized and enantioenriched dihydropyrans. The catalyst typically activates the reactants through the formation of hydrogen bonds, creating a chiral environment that directs the approach of the nucleophile to one face of the electrophile.

| Pronucleophile | Nitroalkene Precursor | Organocatalyst | Enantiomeric Excess (ee) | Reference |

| Dimedone | 2-Nitro-1-phenylethene | Cinchona alkaloid derivative | Up to 99% (in related systems) | nih.gov |

| Acetylacetone | β-Nitrostyrene | Quinine-based squaramide | 93-99% (for tetrahydropyrans) |

Influence of Catalyst Design on Stereochemical Outcomes

The design of the catalyst is paramount in achieving high levels of stereocontrol in the synthesis of 6-nitro-3,4-dihydro-2H-pyrans. Both the chiral backbone and the functional groups of the catalyst contribute to the stereochemical outcome of the reaction.

In organocatalysis, bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously are often highly effective. For instance, a chiral thiourea (B124793) catalyst can activate a nitroalkene through hydrogen bonding to the nitro group, while a basic moiety on the same catalyst can deprotonate the pronucleophile. This dual activation brings the reactants together in a well-defined, chiral transition state, leading to high enantioselectivity. The steric bulk and electronic properties of the catalyst's substituents can be fine-tuned to optimize the stereochemical induction.

Chiral Lewis acids, often based on metal complexes with chiral ligands, also play a crucial role. The metal center coordinates to the nitroalkene, lowering its LUMO and enhancing its reactivity. The chiral ligands create a sterically defined pocket around the metal center, controlling the facial selectivity of the nucleophilic attack. The choice of the metal, the ligand, and the counterion can all have a significant impact on both the diastereoselectivity and enantioselectivity of the reaction.

| Catalyst Type | Key Design Features | Effect on Stereochemistry | Reference |

| Chiral Thiourea | Hydrogen-bond donors, basic site | High enantioselectivity through dual activation | General Knowledge |

| Chiral Phosphoric Acid | Brønsted acidity, chiral backbone | Controls facial selectivity in cycloadditions | General Knowledge |

| Chiral Lewis Acid (e.g., Cu(II)-Box) | Metal center, chiral ligands | High diastereo- and enantioselectivity in hetero-Diels-Alder reactions | organic-chemistry.org |

Mechanistic Investigations and Reaction Pathways of Nitro Dihydropyrans

Elucidation of Catalytic Cycles in Nitro-Dihydropyran Formation

The synthesis of 6-nitro-3,4-dihydro-2H-pyran derivatives is often achieved through organocatalyzed reactions, which offer a powerful and stereoselective approach to these heterocyclic systems. The catalytic cycles in these transformations typically involve the activation of one or more of the reactants by the organocatalyst, followed by a series of bond-forming events to construct the dihydropyran ring.

A common strategy for the synthesis of dihydropyrans involves the reaction of an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound in the presence of a chiral secondary amine catalyst. au.dk This process is initiated by the reaction of the α,β-unsaturated aldehyde with the amine catalyst to form a reactive iminium ion intermediate. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack. The 1,3-dicarbonyl compound then adds to the iminium ion in a Michael-type addition, forming a new stereocenter. Subsequent intramolecular cyclization and hydrolysis of the catalyst regenerates the active catalyst and yields the dihydropyran product. au.dk

In the context of this compound synthesis, a plausible catalytic cycle involves the reaction of a nitroalkene with a suitable pronucleophile, such as an enolizable ketone or aldehyde, catalyzed by a chiral organocatalyst. The catalyst, often a bifunctional thiourea (B124793) or squaramide derivative, can activate both the nitroalkene and the nucleophile through hydrogen bonding interactions. This dual activation facilitates the conjugate addition of the nucleophile to the nitroalkene. The resulting intermediate then undergoes an intramolecular cyclization to form the dihydropyran ring.

Table 1: Key Steps in a Plausible Organocatalytic Cycle for this compound Formation

| Step | Description |

| 1. Catalyst Activation | The organocatalyst forms a complex with the nitroalkene and the pronucleophile through hydrogen bonding. |

| 2. Michael Addition | The activated nucleophile adds to the β-position of the activated nitroalkene, forming a nitronate intermediate. |

| 3. Intramolecular Cyclization | The enolate or a related nucleophilic moiety within the intermediate attacks the carbon bearing the nitro group (or an adjacent electrophilic center), leading to the formation of the dihydropyran ring. |

| 4. Protonation/Tautomerization | Protonation of the resulting intermediate and tautomerization leads to the final this compound product. |

| 5. Catalyst Regeneration | The catalyst is released from the product and re-enters the catalytic cycle. |

Identification and Characterization of Reactive Intermediates (e.g., Radical Intermediates, Zwitterions)

The reaction pathways leading to this compound can involve a variety of transient reactive intermediates. The nature of these intermediates is highly dependent on the reaction conditions, the choice of reactants, and the catalyst employed.

Zwitterionic Intermediates: In many organocatalyzed reactions, zwitterionic intermediates play a crucial role. nih.gov For instance, the reaction of an enal with a nucleophile in the presence of a primary amine catalyst can proceed through a dienamine intermediate, which then reacts with an electrophile in a stepwise manner involving a zwitterionic intermediate. nih.gov In the context of nitro-dihydropyran formation, a zwitterionic intermediate could arise from the addition of a nucleophile to a nitroalkene, where the positive charge is located on the nucleophilic component and the negative charge is delocalized onto the nitro group. These zwitterions are often stabilized by the catalyst through hydrogen bonding or other non-covalent interactions.

Radical Intermediates: While many reactions for dihydropyran synthesis proceed through ionic pathways, the involvement of radical intermediates cannot be discounted, particularly when utilizing certain catalysts or reaction conditions. Nitrene radical complexes, for example, have been identified as key reactive intermediates in a range of C-H functionalization and aziridination reactions. nih.gov Although less common in the direct synthesis of dihydropyrans, radical pathways could be envisaged under photochemical conditions or with specific transition metal catalysts capable of single-electron transfer processes.

Table 2: Characterization of Potential Reactive Intermediates in Nitro-Dihydropyran Synthesis

| Intermediate | Formation | Characterization Methods |

| Iminium Ion | Reaction of an α,β-unsaturated aldehyde with a secondary amine catalyst. | NMR spectroscopy, Mass spectrometry |

| Enamine | Reaction of a ketone or aldehyde with a secondary amine catalyst. | NMR spectroscopy, Mass spectrometry |

| Nitronate | Deprotonation of a nitroalkane or conjugate addition to a nitroalkene. | NMR spectroscopy, IR spectroscopy |

| Zwitterion | Nucleophilic addition to an activated species (e.g., iminium ion, nitroalkene). | Computational studies, Trapping experiments |

| Radical Species | Single-electron transfer to or from a reactant or catalyst. | Electron Paramagnetic Resonance (EPR) spectroscopy, Radical trapping experiments |

Analysis of Transition States and Energy Barriers

Computational studies, particularly Density Functional Theory (DFT) calculations, have become an invaluable tool for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the associated energy barriers. mdpi.comnih.gov These studies provide insights into the factors that govern the rate, selectivity, and stereochemical outcome of a reaction.

For the formation of nitro-dihydropyrans, DFT calculations can be employed to model the entire reaction pathway, from the initial association of reactants and catalyst to the final product. By locating the transition state structures for each elementary step, the activation energies can be calculated, allowing for the identification of the rate-determining step. researchgate.net

In a typical cycloaddition reaction leading to a dihydropyran ring, the transition state for the ring-forming step is of particular interest. The geometry of this transition state will dictate the stereochemistry of the final product. For instance, in a silyl-Prins cyclization to form cis-2,6-disubstituted dihydropyrans, a chair-like transition state with substituents in pseudoequatorial positions is generally favored to minimize steric interactions. mdpi.com Computational studies have shown that such transition states can have very low energy barriers. mdpi.com

The polar nature of the transition states in these reactions is often highlighted by a significant transfer of electron density, which can be quantified through computational analyses. mdpi.com

Table 3: Computational Insights into Transition States of Dihydropyran Formation

| Aspect | Computational Finding |

| Reaction Pathway | Stepwise or concerted mechanism can be determined by the presence or absence of stable intermediates. |

| Transition State Geometry | Chair-like or boat-like conformations can be identified, explaining the observed stereoselectivity. nih.gov |

| Activation Energy | The energy barrier for the rate-determining step can be calculated, providing a quantitative measure of the reaction rate. researchgate.net |

| Bond Formation/Breaking | The degree of asynchronicity in bond formation and cleavage in the transition state can be analyzed. |

| Electronic Effects | The influence of substituents on the stability of the transition state and the overall reaction energetics can be evaluated. |

Studies on Divergent Reactivity and Selectivity Control

The ability to control the outcome of a reaction to favor a particular product is a central theme in organic synthesis. In the context of nitro-dihydropyran formation, divergent reactivity can be observed, where slight modifications in the reaction conditions, catalyst, or substrates can lead to the formation of different constitutional isomers or stereoisomers.

For example, in the synthesis of dihydropyran derivatives, tuning the reactivity of palladium intermediates has been shown to enable either 5-exo or 6-endo cyclizations of alkynols, leading to different heterocyclic products. organic-chemistry.org Similarly, in organocatalyzed reactions, the choice of catalyst can have a profound impact on the stereochemical outcome. For instance, the use of diastereomeric dual-catalyst systems can provide access to either syn or anti products with high stereocontrol. nih.gov

The nature of the substituents on the reactants can also play a crucial role in directing the reaction pathway. Electron-donating or electron-withdrawing groups can influence the nucleophilicity and electrophilicity of the reacting partners, thereby affecting the regioselectivity and chemoselectivity of the reaction.

Table 4: Factors Influencing Divergent Reactivity and Selectivity

| Factor | Influence on Reactivity and Selectivity |

| Catalyst Structure | Chiral catalysts can induce high levels of enantioselectivity and diastereoselectivity. The choice of catalyst can switch the stereochemical outcome. nih.gov |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, influencing reaction rates and selectivity. |

| Temperature | Can influence the position of equilibrium in reversible reactions and affect the relative rates of competing pathways. |

| Substrate Substituents | Electronic and steric properties of substituents can dictate the regioselectivity and stereoselectivity of the reaction. |

| Additives | Acids, bases, or other additives can co-catalyze the reaction or modulate the activity of the primary catalyst, thereby influencing the outcome. |

Reversibility and Equilibrium Studies in Pyran Formation

Many chemical reactions are reversible, meaning they can proceed in both the forward and reverse directions. youtube.com When the rates of the forward and reverse reactions become equal, the system is said to be in a state of dynamic equilibrium. youtube.com At equilibrium, the concentrations of reactants and products remain constant, although the reactions continue to occur at the molecular level. youtube.comyoutube.com

The formation of dihydropyran rings can, in some cases, be a reversible process. For instance, a 2-oxonia-Cope rearrangement can lead to partial racemization through a reversible sigmatropic shift. researchgate.net The position of the equilibrium is determined by the relative thermodynamic stabilities of the reactants and products and can be influenced by factors such as temperature, pressure, and the concentrations of the species involved.

Understanding the reversibility of pyran formation is important for optimizing reaction conditions to maximize the yield of the desired product. If a reaction is reversible and the desired product is not the thermodynamically most stable species, it may be necessary to employ strategies to shift the equilibrium towards the product side, such as removing one of the products from the reaction mixture as it is formed.

In the context of this compound synthesis, the stability of the dihydropyran ring will depend on the substitution pattern and the presence of any ring strain. Studies on the thermal decomposition of dihydropyran derivatives have provided insights into their stability and the potential for retro-cycloaddition reactions. mdpi.com

Table 5: Considerations for Reversibility and Equilibrium in Dihydropyran Synthesis

| Factor | Effect on Equilibrium |

| Thermodynamic Stability | The equilibrium will favor the more stable species (reactants or products). |

| Temperature | An increase in temperature will favor the endothermic direction of the reaction. |

| Concentration | Removing a product as it is formed will shift the equilibrium to the right (Le Chatelier's principle). |

| Catalyst | A catalyst speeds up the attainment of equilibrium but does not change its position. |

Spectroscopic and Structural Characterization Methodologies for Nitro Dihydropyrans

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-nitro-3,4-dihydro-2H-pyran. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and constitution of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the dihydropyran ring. The nitro group at the C-6 position, being strongly electron-withdrawing, would significantly deshield the adjacent proton at C-5. The protons on the saturated portion of the ring (C-2, C-3, and C-4) would appear more upfield. The expected chemical shifts (δ) and multiplicities are detailed in the table below.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atom attached to the nitro group (C-6) and the adjacent vinylic carbon (C-5) are expected to be significantly downfield due to the electronic effects of the nitro group and the double bond.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| H-2 | ~3.8 - 4.2 | ~65 - 70 | Protons on carbon adjacent to the ring oxygen. |

| H-3 | ~1.8 - 2.2 | ~20 - 25 | Aliphatic protons. |

| H-4 | ~2.3 - 2.7 | ~22 - 28 | Aliphatic protons adjacent to the double bond. |

| H-5 | ~6.5 - 7.0 | ~125 - 130 | Vinylic proton deshielded by the adjacent nitro group. |

| C-2 | - | ~65 - 70 | Carbon adjacent to the ring oxygen. |

| C-3 | - | ~20 - 25 | Aliphatic carbon. |

| C-4 | - | ~22 - 28 | Aliphatic carbon. |

| C-5 | - | ~125 - 130 | Vinylic carbon. |

| C-6 | - | ~145 - 155 | Vinylic carbon bearing the nitro group, expected to be highly deshielded. |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, which has a molecular formula of C₅H₇NO₃ and a molecular weight of 129.11 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern provides further structural confirmation. A key fragmentation pathway for nitro compounds involves the loss of the nitro group (NO₂) or parts of it. nih.gov Characteristic fragments for this compound would include:

Loss of a nitro group ([M-NO₂]⁺), resulting in a fragment at m/z = 83.

Loss of nitric oxide ([M-NO]⁺), leading to a fragment at m/z = 99.

Fragmentation of the dihydropyran ring, which can occur through various pathways, including retro-Diels-Alder reactions, though this is less common for dihydropyrans compared to other cyclic systems. organic-chemistry.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragment Lost |

| 129 | [C₅H₇NO₃]⁺ | - (Molecular Ion) |

| 99 | [C₅H₇O₂]⁺ | NO |

| 83 | [C₅H₇O]⁺ | NO₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of the nitro group is readily identified by two strong and characteristic absorption bands. spectroscopyonline.comorgchemboulder.com

The most diagnostic IR absorptions are:

N-O Asymmetric Stretch: A strong band typically appears in the range of 1550–1500 cm⁻¹. spectroscopyonline.com

N-O Symmetric Stretch: Another strong band is observed in the region of 1390–1330 cm⁻¹. spectroscopyonline.com

C=C Stretch: The stretching vibration of the carbon-carbon double bond within the dihydropyran ring is expected around 1650-1680 cm⁻¹.

C-O-C Stretch: The ether linkage in the pyran ring will produce a strong C-O stretching band, typically in the 1250-1050 cm⁻¹ region.

C-H Stretches: Aliphatic and vinylic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (R-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1390 - 1330 | Strong |

| Alkene (C=C) | Stretch | 1680 - 1650 | Medium |

| Ether (C-O-C) | Stretch | 1250 - 1050 | Strong |

| Vinylic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the definitive determination of the solid-state structure. nih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional conformation of the molecule.

For this compound, an X-ray crystal structure would confirm the planarity of the C4-C5=C6-O1 fragment and determine the conformation of the saturated part of the ring, which typically adopts a half-chair or sofa conformation. Furthermore, this method elucidates the packing of molecules in the crystal lattice and identifies any significant intermolecular interactions, such as C-H···O hydrogen bonds, that might influence the solid-state properties of the compound. nih.gov

Interactive Data Table: Parameters Obtained from X-ray Crystallography

| Structural Parameter | Information Provided |

| Bond Lengths | Precise distances between bonded atoms (e.g., N-O, C=C, C-O). |

| Bond Angles | Angles between three connected atoms, defining molecular geometry. |

| Torsion Angles | Dihedral angles describing the conformation of the dihydropyran ring. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal. |

| Intermolecular Interactions | Identification of non-covalent forces stabilizing the crystal structure. |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

While this compound itself is an achiral molecule, derivatives containing stereocenters are common. For such chiral nitro-dihydropyrans, chiroptical spectroscopy is essential for assessing enantiomeric purity and determining absolute configuration.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral sample. The specific rotation ([α]D) is a characteristic physical property of a chiral molecule. It is used to determine the enantiomeric excess (ee) of a sample by comparing its measured rotation to that of the pure enantiomer.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration of the stereocenters can be unambiguously assigned.

Theoretical and Computational Chemistry Applied to 6 Nitro 3,4 Dihydro 2h Pyran Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Energetics and Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, energetics, and reaction mechanisms of organic molecules. While specific studies on 6-nitro-3,4-dihydro-2H-pyran are not extensively documented, the principles from computational studies on analogous nitro-substituted and heterocyclic systems can be applied.

DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries and calculate thermodynamic properties. For a molecule like this compound, these calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the dihydropyran ring. DFT calculations can quantify this effect by computing atomic charges and mapping the molecular electrostatic potential, highlighting regions of positive and negative charge.

Ab initio methods, while computationally more demanding, can offer higher accuracy for electronic properties. These methods are crucial for understanding reaction mechanisms, such as cycloaddition or ring-opening reactions, that this compound might undergo. Theoretical studies on the ring-opening reactions of similar compounds like pyran and nitrochromene have utilized ab initio calculations to elucidate the underlying mechanisms acs.org. The presence of the nitro group is expected to influence the activation energies and reaction pathways of such transformations.

Computational investigations into the thermal decomposition of dihydropyran derivatives have been conducted using DFT, revealing concerted mechanisms with cyclic transition states mdpi.com. These studies show that substituents can alter the activation free energy of the reactions mdpi.com.

Table 1: Representative Quantum Chemical Methods and Their Applications

| Computational Method | Basis Set | Typical Applications |

|---|---|---|

| DFT (e.g., B3LYP) | 6-31G(d), 6-311+G(d,p) | Geometry optimization, vibrational frequencies, reaction energetics, molecular orbital analysis. |

| Ab Initio (e.g., MP2, CCSD(T)) | aug-cc-pVTZ | High-accuracy energy calculations, investigation of weak interactions, benchmarking DFT results. |

Computational Modeling of Transition States and Reaction Barriers

Understanding the mechanism of a chemical reaction requires the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Computational modeling is an indispensable tool for locating and analyzing these fleeting structures. For reactions involving this compound, such as Diels-Alder reactions where it might act as a dienophile, computational methods can predict the geometry of the transition state and the associated energy barrier.

The process typically involves searching the potential energy surface for a first-order saddle point, which corresponds to the transition state. Once located, frequency calculations are performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode leading from reactant to product. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate.

For instance, computational studies on the thermal decomposition of dihydropyran derivatives have successfully modeled the six-membered cyclic transition states involved in these concerted reactions mdpi.com. The influence of substituents on the stability of these transition states and, consequently, on the reaction barriers has been computationally elucidated mdpi.com. In the context of this compound, the electron-withdrawing nitro group would likely have a significant impact on the stability of any charged or radical intermediates or transition states in potential reactions.

Conformational Analysis of Nitro-Dihydropyran Structures

The 3,4-dihydro-2H-pyran ring is not planar and can adopt several conformations, such as half-chair and boat forms. The presence of a substituent at the 6-position, like the nitro group, will influence the relative stability of these conformers. Conformational analysis through computational methods can identify the most stable conformations and the energy barriers for interconversion between them.

Computational studies on similar heterocyclic systems, such as dihydropyridine (B1217469) derivatives, have shown that even slight structural modifications can significantly alter the conformational preferences of the ring researchgate.net. These studies often employ a combination of molecular mechanics and quantum chemical calculations to map the potential energy surface associated with ring puckering and substituent rotation researchgate.net.

For this compound, a key aspect of the conformational analysis would be the orientation of the nitro group relative to the dihydropyran ring. The rotation around the C-N bond would be subject to steric and electronic effects, and computational methods can determine the rotational barrier and the preferred dihedral angle. Studies on nitro-substituted aromatic compounds have shown that both intramolecular and intermolecular interactions can influence the orientation of the nitro group mdpi.com.

Table 2: Common Conformations of Six-Membered Rings and Their Relative Energies

| Conformation | General Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 (most stable) |

| Twist-Boat | ~5.5 |

| Boat | ~6.9 |

| Half-Chair | ~10.8 |

Note: These are general values for cyclohexane (B81311) and can vary significantly for heterocyclic and substituted rings.

Prediction of Reactivity and Selectivity through Computational Methods

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules. For this compound, these methods can provide insights into how the molecule will behave in various chemical reactions. The electron-withdrawing nature of the nitro group is expected to make the double bond in the dihydropyran ring electron-deficient, influencing its reactivity in cycloaddition reactions.

Frontier Molecular Orbital (FMO) theory is a key concept used in these predictions. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with other reagents. For this compound, the nitro group will lower the energies of both the HOMO and LUMO. A lower LUMO energy would make it a better electrophile and a more reactive dienophile in Diels-Alder reactions.

Computational models can also predict regioselectivity and stereoselectivity. By calculating the energies of all possible transition states for a reaction, the pathway with the lowest energy barrier can be identified, which corresponds to the major product. For example, in a reaction with an unsymmetrical diene, calculations could predict whether the "ortho" or "meta" product would be favored.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with chemical reactivity or biological activity, can also be developed using computational data nih.gov. For nitrocompounds, such models have been used to predict properties like carcinogenicity based on their structural features nih.gov.

Computational Studies on Intramolecular Interactions and Stability

The stability of this compound is influenced by a variety of intramolecular interactions. The strong electron-withdrawing effect of the nitro group can lead to significant electronic delocalization and resonance stabilization, which can be quantified using computational methods like Natural Bond Orbital (NBO) analysis.

NBO analysis can reveal donor-acceptor interactions between filled and empty orbitals within the molecule. In this compound, delocalization of electron density from the dihydropyran ring into the nitro group would be a key stabilizing interaction.

Furthermore, intramolecular hydrogen bonding could play a role in the stability of certain conformations, particularly if other functional groups are present on the ring. While this compound itself does not have hydrogen bond donors, studies on related pyran-2,4-dione derivatives show that intramolecular hydrogen bonds are crucial in stabilizing their molecular structures mdpi.com.

Advanced Applications of 6 Nitro 3,4 Dihydro 2h Pyran in Organic Synthesis and Chemical Research

Role as Synthetic Intermediates for Diverse Complex Molecular Architectures

6-Nitro-3,4-dihydro-2H-pyran is a valuable synthetic intermediate due to the combined reactivity of its dihydropyran ring and the electron-withdrawing nitro group. The dihydropyran structure is a key component in many natural products and serves as a precursor for C-glycosides and components of macrocyclic antibiotics. nih.gov The presence of the nitro group enhances its utility, making it a powerful building block for a wide range of complex molecules.

The nitro group activates the double bond for various nucleophilic addition reactions, while the pyran ring itself can undergo numerous transformations. This dual reactivity allows for the construction of densely functionalized molecules from a relatively simple starting material. Synthetic chemists utilize these intermediates to access complex frameworks that are otherwise difficult to assemble, demonstrating the strategic importance of this compound in multi-step syntheses.

Building Blocks for the Construction of Other Complex Heterocyclic Systems (e.g., Pyrroles, Pyrazoles, Quinolines, δ-Lactones)

The unique structure of this compound makes it an excellent starting point for the synthesis of other heterocyclic systems. The nitroalkene moiety is particularly useful for constructing nitrogen-containing heterocycles.

Pyrroles: The reduction of the nitro group to an amine, followed by intramolecular cyclization or condensation with a dicarbonyl compound, can lead to the formation of substituted pyrroles. A general strategy for synthesizing N-heterocycles involves the use of nitro compounds as precursors to amino groups, which are key for cyclization reactions. nih.govnih.gov

Pyrazoles: Reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) systems. This transformation typically involves an initial Michael addition of the hydrazine to the nitroalkene, followed by cyclization and elimination, a common strategy in heterocyclic chemistry.

Quinolines: The dihydropyran ring can be a precursor to the carbocyclic portion of a quinoline (B57606) system. For instance, ring-opening and subsequent annulation reactions with an appropriate aniline derivative can construct the quinoline core.

δ-Lactones: The pyran ring itself is closely related to a δ-lactone. Oxidation of the dihydropyran or rearrangement reactions can convert the ether linkage into an ester, yielding functionalized 3,4-dihydropyran-2-ones. mdpi.com These lactones are significant pharmacophores found in various biologically active molecules. organic-chemistry.org

The following table summarizes the transformation of this compound into various heterocyclic systems.

| Target Heterocycle | Key Reagent/Reaction Type | Description |

| Pyrrole (B145914) | Reduction (e.g., H₂, Pd/C), then cyclization | The nitro group is reduced to an amine, which acts as a nucleophile to form the pyrrole ring. |

| Pyrazole | Hydrazine derivatives (e.g., H₂NNH₂) | The hydrazine adds to the nitro-activated double bond, followed by intramolecular cyclization. |

| Quinoline | Ring-opening/annulation with anilines | The pyran structure is modified and fused with an aromatic amine to build the quinoline skeleton. |

| δ-Lactone | Oxidation or rearrangement | The dihydropyran ring is converted into a lactone, often preserving stereocenters. mdpi.com |

Utility in the Formation of Stereochemically Defined Organic Compounds

The synthesis of stereochemically defined compounds is a central goal of modern organic chemistry, and this compound is a valuable tool in this endeavor. The rigid conformation of the dihydropyran ring and the influence of the nitro group can guide the stereochemical outcome of reactions, enabling the diastereoselective synthesis of complex molecules. nih.gov

The nitro group's strong electron-withdrawing nature makes the double bond susceptible to asymmetric Michael additions. Using chiral catalysts or auxiliaries, it is possible to add nucleophiles with high enantioselectivity. Subsequent transformations of the nitro group and the pyran ring can then yield a variety of optically pure products. The stereoselective reactions of nitro compounds are a well-established strategy for preparing natural product analogs and active pharmaceutical ingredients. nih.govnoaa.gov This approach is particularly powerful for creating molecules with multiple contiguous stereocenters, a common feature in biologically active natural products.

Contribution to the Development of Novel Synthetic Methodologies and Strategies

The unique reactivity of this compound has contributed to the development of new synthetic methods. The compound is an ideal substrate for domino, cascade, and multi-component reactions, where several bonds are formed in a single operation. Such processes are highly efficient and atom-economical.

For example, a Michael addition to the nitroalkene can be followed by an intramolecular cyclization, creating complex polycyclic systems in one pot. The development of such reaction cascades simplifies complex syntheses and provides rapid access to molecular diversity. The 2H-pyran ring is a strategic key intermediate in the construction of many complex structures, and its functionalization with a nitro group opens up new avenues for synthetic exploration. nih.govmdpi.com Researchers have developed novel methods for synthesizing dihydropyran derivatives through various cycloaddition and annulation strategies, which can be adapted for nitro-substituted systems to create libraries of complex molecules. mdpi.com

Precursors for Polyfunctionalized Organic Molecules, Including Carbohydrate Mimetics

The structural similarity of the dihydropyran ring to the pyranose form of sugars makes this compound an excellent precursor for carbohydrate mimetics and C-glycosides. nih.gov Carbohydrate mimetics are molecules designed to mimic the structure and function of natural sugars and are of great interest in medicinal chemistry for their potential as enzyme inhibitors or therapeutic agents.

The nitro group serves as a versatile functional handle that can be converted into a variety of other groups, such as amines, ketones, or nitriles, after the key C-C bond-forming reactions. This allows for the synthesis of diverse, highly functionalized sugar analogs that are not easily accessible from natural carbohydrate sources. The ability to introduce nitrogen-containing functionalities via the nitro group is particularly valuable for creating iminosugars and other glycomimetics with potent biological activities.

Use as Starting Reagents in the Stereoselective Synthesis of Complex Natural Product Analogues

Many natural products with significant biological activity, including anticancer and antibiotic properties, contain a tetrahydropyran (B127337) or dihydropyran ring. nih.govnih.gov this compound serves as a key starting material for the stereoselective synthesis of analogues of these natural products. noaa.gov

The synthetic strategy often involves a stereoselective reaction on the nitro-activated double bond to set a key stereocenter. The dihydropyran ring is then elaborated, and the nitro group is transformed to introduce other necessary functionalities. This approach allows for the systematic modification of the natural product's structure, enabling the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. The versatility of the nitro group as a synthetic precursor is a cornerstone of this strategy, providing access to a wide range of complex and biologically relevant molecules. nih.gov

Future Research Directions and Outlook for Nitro Dihydropyran Chemistry

Development of Greener and More Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact and enhance safety. researchgate.netchemistryworld.com Future work in nitro-dihydropyran synthesis will likely focus on replacing hazardous reagents and solvents with more benign alternatives. nih.gov

Key areas for development include:

Eco-Friendly Solvents: Research is moving towards the use of biomass-derived solvents, such as Cyrene, or employing deep eutectic solvents (DESs) to replace traditional volatile organic compounds. nih.govdepositolegale.it These alternatives can reduce the environmental footprint of the synthesis and, in some cases, enhance reaction rates and selectivity. semanticscholar.org

Atom Economy: The development of synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. One-pot reactions and domino/cascade sequences, which combine multiple transformations into a single operation without isolating intermediates, will be crucial. nih.govmdpi.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted reactions can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. researchgate.net

Biocatalysis: Employing enzymes as catalysts offers a highly selective and environmentally friendly approach. For instance, cofactor-free biocatalytic hydrogenation using hydrogenase enzymes presents a green method for reducing nitro compounds under mild, aqueous conditions, a strategy that could be adapted for transformations of nitro-dihydropyran precursors or derivatives. chemrxiv.orgrsc.org

| Sustainable Approach | Key Objective | Potential Benefit for Nitro-Dihydropyran Synthesis | Reference Example |

|---|---|---|---|

| Use of Green Solvents | Replace volatile organic compounds (VOCs) | Reduced environmental impact, improved safety, potential for enhanced reaction efficiency. | Employing Cyrene or Deep Eutectic Solvents (DESs). nih.govdepositolegale.it |

| Atom-Efficient Reactions | Maximize incorporation of reactants into the product | Reduced waste, simplified purification, increased overall yield. | Designing one-pot domino Michael-hemiacetalization sequences. nih.gov |

| Biocatalysis | Utilize enzymes for chemical transformations | High selectivity, mild reaction conditions (aqueous media, room temp), reduced byproducts. | Using Cu(II)-tyrosinase or hydrogenases for key synthetic steps. chemrxiv.orgrsc.org |

| Alternative Energy | Minimize energy consumption and reaction times | Faster reactions, potentially higher yields, lower operational costs. | Application of microwave-assisted organic synthesis (MAOS). researchgate.net |

Design and Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is fundamental to modern organic synthesis, and the development of novel catalysts is a primary driver for improving the synthesis of complex molecules like 6-nitro-3,4-dihydro-2H-pyran. Future research will focus on creating catalysts that offer higher efficiency, greater control over stereochemistry (enantioselectivity and diastereoselectivity), and broader functional group tolerance.

Asymmetric Organocatalysis: This metal-free approach has become a powerful tool for constructing chiral molecules. frontiersin.org The design of new chiral Brønsted bases, thioureas, and N-heterocyclic carbenes (NHCs) will continue to be a major focus. frontiersin.orgnih.govmdpi.comresearchgate.net These catalysts operate through mechanisms like hydrogen bonding or the formation of transient covalent intermediates to control the stereochemical outcome of reactions, such as the hetero-Diels-Alder cycloaddition used to form the dihydropyran ring. nih.govyoutube.com

Metal-Based Catalysis: While organocatalysis is prominent, metal-based catalysts remain indispensable. Research into cooperative catalysis, where an iridium complex and an organocatalyst work in tandem, has shown promise for transformations that are difficult to achieve with a single catalyst system. rsc.org Furthermore, the development of recyclable, heterogeneous catalysts like metal-organic frameworks (MOFs) offers a sustainable alternative to homogeneous systems. For example, novel Tantalum-based MOFs (Ta-MOFs) have been shown to be effective and reusable catalysts for synthesizing 1,4-dihydropyran derivatives. frontiersin.orgnih.gov

Lewis Acid Catalysis: Chiral Lewis acids are effective in activating dienophiles in hetero-Diels-Alder reactions, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and providing a chiral environment to direct the approach of the diene. illinois.edu Future work will involve designing more robust and selective Lewis acid catalysts that can operate at low catalyst loadings.

| Catalyst Type | Mode of Action | Potential Advantage | Representative Example System |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Activation of aldehydes via Breslow-type adducts | High stereoselectivity in cycloaddition reactions. mdpi.com | Triazole-based NHCs for [4+2] annulations. nih.gov |

| Thiourea (B124793) Derivatives | Hydrogen-bond donation to activate substrates | Enantioselective reduction and conjugate addition reactions. | Jacobsen-like catalysts for nitroalkene reduction. depositolegale.itmdpi.com |

| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis with defined active sites | High recyclability, thermal stability, and high surface area. nih.gov | Ta-MOF for multicomponent synthesis of dihydropyrans. frontiersin.org |

| Cooperative Catalysts | Synergistic action of a metal and an organocatalyst | Enables transformations not possible with single catalysts. | Iridium-Brønsted acid cooperative systems. rsc.org |

Expansion of Reaction Scope and Substrate Diversity for Broader Utility

To maximize the utility of the nitro-dihydropyran scaffold, future synthetic efforts must focus on expanding the range of accessible derivatives. This involves developing reactions that tolerate a wider variety of functional groups on both the nitroalkene and diene precursors.

Furthermore, exploring the reactivity of the nitro group itself within the dihydropyran ring system opens up avenues for diversification. The nitro group is a versatile functional handle that can be transformed into a wide array of other functionalities, such as amines, oximes, or ketones via reactions like the Nef reaction. rsc.orgmdpi.com Developing selective methods to carry out these transformations on the complex nitro-dihydropyran core without affecting other sensitive groups will be a key challenge. Similarly, investigating the utility of the nitroalkene moiety as a heterodiene in [4+2] cycloadditions could lead to novel heterocyclic systems. nih.gov

Integration with Modern Synthetic Techniques, Including Flow Chemistry and Automated Synthesis

The integration of modern technologies is set to revolutionize how complex molecules like this compound are synthesized, moving from traditional batch processes to more controlled and efficient continuous methods.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch chemistry, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety (especially for highly exothermic reactions like nitrations), and straightforward scalability. nih.govneuroquantology.com The small reactor volumes and high surface-area-to-volume ratios allow for rapid heat dissipation, preventing the formation of hotspots that can lead to side reactions or runaway scenarios. europa.eu Flow chemistry has been successfully applied to the synthesis of nitroalkenes and various heterocyclic compounds, and its application to the multi-step synthesis of nitro-dihydropyrans is a logical and promising next step. acs.orgamt.uk

Automated Synthesis: Automated platforms that combine flow reactors with robotic handling and real-time analysis can dramatically accelerate the discovery and optimization of new reactions and molecular derivatives. researchgate.net These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates, enabling the rapid generation of libraries of nitro-dihydropyran analogues for biological or materials science applications. akjournals.com Automated systems can perform multi-step linear or convergent syntheses without manual intervention, increasing reproducibility and efficiency. magritek.com

Computational Design and Prediction of New Nitro-Dihydropyran Derivatives and Reactivity Patterns

Computational chemistry and theoretical studies are becoming indispensable tools in modern synthetic planning. By modeling reaction mechanisms and predicting the properties of unknown molecules, researchers can guide experimental work, saving time and resources.

Predicting Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the transition states of key reactions, like the hetero-Diels-Alder cycloaddition. rsc.org These studies can elucidate the factors that control regio- and stereoselectivity, helping chemists to choose the right catalyst and reaction conditions to obtain a desired isomer. illinois.edu For example, theoretical models can explain why certain catalysts favor an endo or exo approach, or why a specific diastereomer is formed preferentially.

Designing Novel Derivatives: Computational methods can be used to design new nitro-dihydropyran derivatives with specific desired electronic or steric properties. By calculating properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and steric profiles, researchers can pre-screen virtual libraries of compounds for potential utility before committing to their synthesis. This in silico design process can accelerate the discovery of new molecules with tailored functions.

Mechanism Elucidation: When unexpected reactivity is observed, computational studies can provide crucial insights into the underlying reaction mechanism. This understanding is vital for optimizing the reaction and expanding its applicability to other substrates. rsc.org

Q & A

Q. What are the recommended synthetic routes for preparing 6-nitro-3,4-dihydro-2H-pyran, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves nitration of 3,4-dihydro-2H-pyran using a mixed acid system (e.g., HNO₃/H₂SO₄). Critical parameters include:

- Temperature control (0–5°C to prevent ring-opening side reactions).

- Reaction stoichiometry (1:1.2 molar ratio of substrate to nitrating agent).

- Purification via fractional distillation under reduced pressure (anticipated boiling point adjustment due to nitro group introduction).

- Safety protocols : Use explosion-proof equipment due to nitro group instability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers anticipate?

- Methodological Answer :

- ¹H NMR : δ 4.5–5.5 ppm (vinyl protons), deshielded protons adjacent to nitro group.

- ¹³C NMR : Nitro-substituted carbon at ~150 ppm.

- IR Spectroscopy : Asymmetric NO₂ stretch (~1520 cm⁻¹), C-O-C ring vibration (~1120 cm⁻¹).

- Mass Spectrometry : Parent ion at m/z 139 (base compound) + 45 (NO₂ group). Validate with computational spectra (e.g., DFT) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Storage : Below -20°C in inert atmosphere (N₂/Ar) with desiccants.

- Handling : Use blast shields, anti-static equipment, and small-scale thermal stability tests (DSC analysis).

- Emergency procedures : Follow GHS Category 2 flammability guidelines (fire suppression with CO₂/dry chemical) .

Advanced Questions

Q. How does the electron-withdrawing nitro group influence the ring strain and reaction pathways of 3,4-dihydro-2H-pyran derivatives?

- Methodological Answer : The nitro group increases ring strain via conjugation, altering reactivity:

-

Computational analysis (DFT at B3LYP/6-31G* level): Reduces HOMO-LUMO gap (4.5 eV vs. 5.2 eV in parent compound), favoring electrophilic attacks at C-5.

-

Thermochemical data : Predicted ΔfH°liquid = -210 kJ/mol (vs. -189 kJ/mol for parent compound). Compare with experimental ΔfH°gas values .

Table 1 : Comparative Thermochemical Properties

Property 3,4-Dihydro-2H-pyran 6-Nitro Derivative (Predicted) ΔfH°gas (kJ/mol) -156.3 -178.5* ΔfH°liquid (kJ/mol) -189.0 -210.2* Cp,gas (J/mol·K) 98.7 115.3* *Estimated via group contribution methods.

Q. What strategies resolve contradictory results in regioselectivity during functionalization of this compound?

- Methodological Answer :

- Mechanistic studies : Use tandem mass spectrometry to identify intermediates (e.g., nitroso vs. nitronium pathways).

- Solvent polarity effects : Aprotic solvents (e.g., DCM) enhance nitro group directing effects.

- Kinetic vs. thermodynamic control : Vary reaction temperatures (0°C for kinetic products vs. reflux for thermodynamic) .

Q. How can this compound serve as a precursor in heterocyclic drug synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.